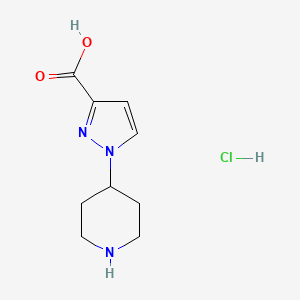

1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid hydrochloride is a compound that features a piperidine ring and a pyrazole ring, both of which are significant in medicinal chemistry. Piperidine is a six-membered ring containing one nitrogen atom, while pyrazole is a five-membered ring with two adjacent nitrogen atoms.

Métodos De Preparación

The synthesis of 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The piperidine ring can be introduced via nucleophilic substitution reactions .

Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and solvent selection to enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

Carboxylic Acid Functional Group Reactions

The carboxylic acid group enables classic acid-derived transformations:

The hydrochloride salt form enhances solubility in polar solvents, facilitating these reactions in aqueous or methanol systems .

Piperidine Ring Reactivity

The piperidine moiety undergoes nucleophilic and alkylation reactions:

The secondary amine in piperidine participates in regioselective modifications, often preserving the pyrazole ring’s integrity .

Pyrazole Ring Modifications

Electrophilic substitution and cross-coupling reactions dominate:

The electron-withdrawing carboxylic acid group directs electrophiles to meta positions on the pyrazole ring .

Multicomponent Reactions

The compound serves as a scaffold in complex syntheses:

These reactions exploit the dual reactivity of the piperidine and pyrazole moieties for drug discovery applications .

Biological Activity Correlation

Structural analogs highlight key reactivity-bioactivity relationships:

These modifications demonstrate how targeted chemical reactions optimize pharmacological properties .

This compound’s versatility in organic synthesis and medicinal chemistry underscores its value as a multifunctional building block. Future research should explore its catalytic asymmetric derivatization and in vivo metabolic pathways.

Aplicaciones Científicas De Investigación

The compound exhibits a range of biological activities, making it a valuable candidate for drug development. The following sections detail its applications in various therapeutic areas.

Anticancer Activity

Research has indicated that 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid hydrochloride possesses significant anticancer properties.

- Mechanism of Action : It is believed to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of signaling molecules involved in cell proliferation and survival.

- Case Study : A study evaluated the cytotoxic effects of this compound on different cancer cell lines, demonstrating an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, indicating potent anticancer activity.

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays, particularly against bacterial and fungal strains.

- Efficacy : In vitro studies revealed that it exhibits moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans.

- Data Table :

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | [Study Reference] |

| Escherichia coli | Strong | [Study Reference] |

| Candida albicans | Moderate | [Study Reference] |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored, with findings suggesting its ability to inhibit pro-inflammatory cytokines.

- Mechanism : It may reduce inflammation by modulating the expression of cytokines such as TNF-alpha and interleukin-6, which are crucial in inflammatory responses.

Neurological Applications

Emerging research suggests that the compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

- Case Study : Investigations into its effects on neuronal cells have shown that it can protect against oxidative stress-induced damage, potentially benefiting conditions like Alzheimer's disease.

Mecanismo De Acción

The mechanism of action of 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The piperidine and pyrazole rings allow the compound to bind to enzymes or receptors, modulating their activity. This can lead to the inhibition or activation of certain biological pathways, which is crucial in its potential therapeutic effects .

Comparación Con Compuestos Similares

Similar compounds include other piperidine and pyrazole derivatives, such as:

- 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxamide

- 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylate

- 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid

What sets 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid hydrochloride apart is its hydrochloride salt form, which can enhance its solubility and stability, making it more suitable for certain applications .

Actividad Biológica

1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid hydrochloride is a compound that combines a piperidine ring and a pyrazole ring, which are both significant in medicinal chemistry. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, supported by relevant data and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C9H13ClN3O2, with a molecular weight of 231.68 g/mol. Its structure features both nitrogen-containing rings, which contribute to its interaction with biological targets.

| Property | Value |

|---|---|

| Chemical Formula | C9H13ClN3O2 |

| Molecular Weight | 231.68 g/mol |

| IUPAC Name | This compound |

| Appearance | Powder |

The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors, modulating their activity. The structural features allow it to interact with various biological pathways, potentially leading to inhibition or activation of specific cellular processes.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain piperidine derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria. The introduction of the piperidine moiety enhances the efficacy of these compounds against various pathogens.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been noted for its cytotoxic effects on cancer cell lines, including FaDu hypopharyngeal tumor cells. The compound showed improved cytotoxicity compared to standard chemotherapeutic agents like bleomycin, suggesting its potential as an effective anticancer agent .

Case Study 1: Cytotoxicity in Cancer Cells

A study conducted on the compound's effects on FaDu cells demonstrated that it induced apoptosis and exhibited cytotoxic effects superior to traditional therapies. This was attributed to its unique three-dimensional structure that enhances binding affinity to cancer-related proteins .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives containing the piperidine ring were synthesized and tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited moderate to good antibacterial activity compared to reference drugs like ciprofloxacin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. Variations in the piperidine or pyrazole rings can lead to different levels of activity against various biological targets. Research into SAR is ongoing to optimize these compounds for enhanced efficacy in therapeutic applications.

Propiedades

IUPAC Name |

1-piperidin-4-ylpyrazole-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2.ClH/c13-9(14)8-3-6-12(11-8)7-1-4-10-5-2-7;/h3,6-7,10H,1-2,4-5H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJDDQIZTYGNEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=CC(=N2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.